molecular formula C22H21FN2O3 B2718013 6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid CAS No. 1024514-99-5

6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid

Cat. No. B2718013
CAS RN: 1024514-99-5
M. Wt: 380.419
InChI Key: XZQAQCQZZXDLKK-UHFFFAOYSA-N
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Description

The compound “6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid” is a derivative of benzodiazepine . It is also known as Midazolam, which is a medication used for anesthesia, procedural sedation, trouble sleeping, and severe agitation .


Synthesis Analysis

There are two improved and scalable methods for the synthesis of this compound . The first method uses tosylmethyl isocyanide (Tos-MIC) and the number of synthetic steps are decreased in comparison to previous reports . The second method uses ethyl isocyanoacetate, which is commonly used for the synthesis of some imidazobenzodiazepines, to generate midazolam .


Molecular Structure Analysis

The molecular structure of this compound is complex. It has an empirical formula of C18H13ClFN3 · C4H4O4 . The molecular weight is 441.84 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . One of the key steps is the one-pot condensation of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions, leading to the formation of imidazobenzodiazepine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a high degree of stability and a molecular weight of 441.84 . The compound is synthesized using isocyanide reagents in satisfactory yield .

Scientific Research Applications

Molecular Structure and Crystallography

A study on similar benzodiazepine analogs, including 6-(2-fluorophenyl) derivatives, revealed that despite their similar molecular structures, they exhibit different crystal structures. These compounds form centrosymmetric dimers linked by paired N-H...N hydrogen bonds, which further assemble into three-dimensional frameworks or sheets depending on the specific compound. This variation in crystal packing demonstrates the subtle balance between molecular structure and intermolecular interactions in dictating solid-state arrangements (Ricaurte Rodríguez et al., 2008).

Radioligand Development for Imaging

Research has been conducted on developing radioligands based on benzodiazepine derivatives for imaging peripheral benzodiazepine type receptors (PBR) with positron emission tomography (PET). Derivatives including 4-(2-fluorophenyl) analogs were synthesized and evaluated, showing potential for noninvasive assessment of PBR in vivo. Such studies are crucial for advancing our understanding of neuroinflammation and neurodegenerative diseases by providing tools for specific, high-resolution imaging of receptor sites (M. Matarrese et al., 2001).

Pharmacological Applications

Several studies have focused on the synthesis and evaluation of benzodiazepine derivatives for their pharmacological properties. For instance, novel triazolo[4,3-a][1,4]benzodiazepines with 2-fluorophenyl groups were prepared and exhibited excellent anticonvulsant activity in comparison with diazepam, suggesting potential therapeutic applications in epilepsy and seizure disorders (B. Narayana et al., 2006).

Synthetic Pathways and Chemical Reactivity

Research into the synthetic pathways and reactivity of benzodiazepine derivatives has yielded insights into creating structurally diverse libraries of compounds. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride was used to generate a variety of derivatives, demonstrating the versatility of benzodiazepine frameworks in synthetic chemistry for generating compounds with potential biological activity (G. Roman, 2013).

Mechanism of Action

The compound acts by binding to central benzodiazepine receptors which interact allosterically with GABA receptors . This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .

properties

IUPAC Name

6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c1-22(2)10-17-19(18(26)11-22)20(13-5-3-4-6-14(13)23)25-15-8-7-12(21(27)28)9-16(15)24-17/h3-9,20,24-25H,10-11H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQAQCQZZXDLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=C(C=C3)C(=O)O)C4=CC=CC=C4F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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